ATD-3169 is a hydroquinone-based small molecule designed as a potential therapeutic agent against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound has garnered attention due to its ability to induce oxidative stress within bacterial cells, which is a promising mechanism for combating infections, particularly those involving multidrug-resistant strains of Mycobacterium tuberculosis .
ATD-3169 is classified under the category of reactive oxygen species (ROS) generators. It is synthesized from a hydroquinone framework, which allows it to penetrate bacterial membranes effectively and enhance the production of superoxide radicals within the cells . The compound's unique properties make it a candidate for further research in antimicrobial therapies.
The synthesis of ATD-3169 involves several steps, primarily utilizing microbial transformation techniques that leverage the metabolic pathways of microorganisms to produce steroidal drug intermediates. This method bypasses traditional synthetic routes, offering a more efficient pathway to generate complex molecules .
The synthesis process typically includes:
The molecular structure of ATD-3169 can be described by its hydroquinone base, which features two hydroxyl groups attached to a benzene ring. This structure is crucial as it contributes to the compound's ability to generate reactive oxygen species upon entering bacterial cells.
ATD-3169 primarily functions through redox reactions that lead to the generation of superoxide radicals. Upon exposure to Mycobacterium tuberculosis, the compound undergoes oxidation, resulting in increased levels of intracellular reactive oxygen species.
Key reactions include:
The mechanism by which ATD-3169 exerts its antibacterial effects involves:
Quantitative analyses have shown that ATD-3169 significantly increases endogenous ROS levels in treated bacterial strains, indicating its effectiveness as a therapeutic agent .
ATD-3169 exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings and potential therapeutic use .
ATD-3169 has significant potential applications in various scientific fields:
Mycobacterium tuberculosis (Mtb) thrives under intense redox stress within host macrophages through sophisticated defense mechanisms. The pathogen employs:
Crucially, Mtb exploits host-derived ROS to synchronize metabolic shifts into dormancy via the DosR regulon, demonstrating ROS’s dual role as both stress signal and antibacterial weapon [1].
Mtb’s redox resilience exhibits a critical vulnerability: diminished capacity to counteract endogenous ROS. Comparative studies reveal:
Table 1: Key Redox Homeostasis Components in Mtb Pathogenesis
Component | Function | Therapeutic Vulnerability |
---|---|---|
WhiB3 regulator | Redox-dependent lipid biosynthesis switch | Disrupts reductant sink for ROS neutralization |
Mycothiol system | Major cytoplasmic redox buffer | Depletion increases oxidative damage |
Mel2 locus (e.g., MelF) | Pathogen-specific ROS/RNS resistance | Mutation enhances susceptibility to oxidants |
PDIM/SL-1 lipids | Cell wall barrier against exogenous ROS | Blockade increases antibiotic penetration |
This redox vulnerability provides a foundation for ATD-3169’s mechanism.
ATD-3169 (C₁₅H₁₄O₃; MW 242.27) is a hydroquinone-derived small molecule engineered to exploit Mtb’s redox fragility [4]. Its design leverages:
Table 2: ATD-3169 Bioactivity Profile Against Mtb Strains
Mtb Strain Type | Inhibition Efficiency | Redox Perturbation |
---|---|---|
Drug-susceptible H37Rv | MIC₉₀: 0.8 µM | Irreversible Eh shift > +50 mV |
MDR clinical isolate | MIC₉₀: 1.2 µM | Sustained oxidative EMₛₕ |
XDR clinical isolate | MIC₉₀: 1.5 µM | Depleted mycothiol reserves |
M. smegmatis mc²155 | MIC₉₀: >50 µM | Transient Eh shift (< 2h) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7